

# A Head-to-Head Comparison of KAG-308 and Other Leading Colitis Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Emerging and Established Treatments for Ulcerative Colitis

The landscape of ulcerative colitis (UC) treatment is rapidly evolving, with a growing armamentarium of targeted therapies offering new hope for patients. This guide provides a comprehensive, data-driven comparison of **KAG-308**, a novel EP4-selective agonist, with other major classes of colitis therapies, including anti-TNF agents, integrin antagonists, IL-12/23 inhibitors, JAK inhibitors, and S1P receptor modulators. By presenting preclinical and clinical data, detailed experimental protocols, and mechanistic pathway diagrams, this guide aims to equip researchers and drug development professionals with the information needed to navigate this complex therapeutic space.

## Mechanism of Action: A Diverse Approach to Taming Inflammation

The therapies discussed herein employ distinct strategies to interrupt the inflammatory cascade characteristic of ulcerative colitis.

KAG-308: This orally available small molecule selectively activates the EP4 receptor, a prostaglandin E2 receptor subtype. This activation is thought to exert both anti-inflammatory effects and promote epithelial regeneration, offering a dual mechanism for mucosal healing.
 [1] KAG-308 has been shown to potently inhibit tumor necrosis factor-α (TNF-α) production.
 [1][2]



- Anti-TNF Alpha Therapies (e.g., Infliximab, Adalimumab, Golimumab): These monoclonal antibodies bind to and neutralize TNF-α, a key pro-inflammatory cytokine that plays a central role in the pathogenesis of inflammatory bowel disease.[3][4] By blocking TNF-α, these agents reduce the recruitment of inflammatory cells and suppress the downstream inflammatory signaling.
- Integrin Antagonists (e.g., Vedolizumab): Vedolizumab is a gut-selective monoclonal
  antibody that targets the α4β7 integrin, a protein expressed on the surface of circulating
  lymphocytes. By blocking the interaction of α4β7 integrin with its ligand, MAdCAM-1, on
  endothelial cells in the gut, vedolizumab prevents the trafficking of these inflammatory cells
  into the intestinal tissue.
- IL-12/23 Inhibitors (e.g., Ustekinumab): Ustekinumab is a monoclonal antibody that targets the shared p40 subunit of interleukins IL-12 and IL-23. These cytokines are crucial for the differentiation and activation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, which are key drivers of intestinal inflammation.
- Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib, Filgotinib, Upadacitinib): These orally administered small molecules inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2). JAKs are intracellular enzymes that mediate the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By blocking these pathways, JAK inhibitors can rapidly reduce inflammation.[5][6][7][8][9][10][11][12][13] [14][15][16][17]
- Sphingosine-1-Phosphate (S1P) Receptor Modulators (e.g., Ozanimod, Etrasimod): These
  oral small molecules bind to S1P receptors on lymphocytes, causing their internalization and
  degradation. This prevents lymphocytes from egressing from lymph nodes into the
  bloodstream and subsequently trafficking to the gut, thereby reducing the number of
  inflammatory cells in the colon.[18][19][20][21][22][23][24][25]

### **Signaling Pathway Diagrams**

The following diagrams illustrate the mechanisms of action for each therapeutic class.

graph KAG\_308\_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];



KAG\_308 [label="**KAG-308**", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP4\_Receptor [label="EP4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; Anti\_Inflammatory\_Genes [label="Anti-inflammatory\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; TNFa\_Production [label="TNF-α Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epithelial\_Regeneration [label="Epithelial\nRegeneration", fillcolor="#34A853", fontcolor="#FFFFFF"];

KAG\_308 -> EP4\_Receptor [label="activates"]; EP4\_Receptor -> AC [label="activates"]; AC -> cAMP [label="produces"]; cAMP -> PKA [label="activates"]; PKA -> CREB [label="activates"]; CREB -> Anti\_Inflammatory\_Genes; PKA -> TNFa\_Production [label="inhibits"]; EP4\_Receptor -> Epithelial\_Regeneration [label="promotes"]; }

Caption: **KAG-308** signaling pathway. graph Anti\_TNF\_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Anti\_TNF\_Drug [label="Anti-TNF- $\alpha$  Drug", fillcolor="#4285F4", fontcolor="#FFFFF"]; TNFa [label="TNF- $\alpha$ ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNF\_Receptor [label="TNF Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; NF\_kB\_Pathway [label="NF- $\kappa$ B Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro\_inflammatory\_Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell\_Adhesion\_Molecules [label="Cell Adhesion\nMolecules", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Anti\_TNF\_Drug -> TNFa [label="binds & neutralizes"]; TNFa -> TNF\_Receptor [style=dashed, label="blocked binding"]; TNF\_Receptor -> NF\_kB\_ Pathway [label="activates"]; NF\_kB\_Pathway -> Pro\_inflammatory\_Cytokines; NF\_kB\_Pathway -> Cell\_Adhesion\_Molecules; Pro\_inflammatory\_Cytokines -> Inflammation; Cell\_Adhesion\_Molecules -> Inflammation; }

Caption: Anti-TNF-α therapy signaling pathway. graph Integrin\_Antagonist\_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];



Vedolizumab [label="Vedolizumab", fillcolor="#4285F4", fontcolor="#FFFFF"]; a4b7\_Integrin [label="α4β7 Integrin", fillcolor="#FBBC05", fontcolor="#202124"]; Lymphocyte [label="Lymphocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAdCAM1 [label="MAdCAM-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gut\_Endothelium [label="Gut Endothelial Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lymphocyte\_Trafficking [label="Lymphocyte Trafficking\nto Gut", fillcolor="#EA4335", fontcolor="#FFFFFFF"];

Vedolizumab -> a4b7\_Integrin [label="binds to"]; a4b7\_Integrin -> MAdCAM1 [style=dashed, label="blocked interaction"]; a4b7\_Integrin -> Lymphocyte [style=invis]; MAdCAM1 -> Gut Endothelium [style=invis]; MAdCAM1 -> Lymphocyte Trafficking [label="mediates"]; }

Caption: Vedolizumab (Integrin Antagonist) mechanism. graph IL12\_23\_Inhibitor\_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Ustekinumab [label="Ustekinumab", fillcolor="#4285F4", fontcolor="#FFFFF"]; p40\_subunit [label="p40 subunit", fillcolor="#FBBC05", fontcolor="#202124"]; IL12 [label="IL-12", fillcolor="#F1F3F4", fontcolor="#202124"]; IL23 [label="IL-23", fillcolor="#F1F3F4", fontcolor="#202124"]; IL12\_Receptor [label="IL-12 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; IL23\_Receptor [label="IL-23 Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Th1\_Differentiation [label="Th1 Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th17\_Differentiation [label="Th17 Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Ustekinumab -> p40\_subunit [label="binds to"]; p40\_subunit -> IL12 [style=invis]; p40\_subunit -> IL23 [style=invis]; IL12 -> IL12\_Receptor [style=dashed, label="blocked binding"]; IL23 -> IL23\_Receptor [style=dashed, label="blocked binding"]; IL12\_Receptor -> Th1\_Differentiation; IL23\_Receptor -> Th17\_Differentiation; }

Caption: Ustekinumab (IL-12/23 Inhibitor) mechanism. graph JAK\_Inhibitor\_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

JAK\_Inhibitor [label="JAK Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Cytokine\_Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"];

JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT",



fillcolor="#F1F3F4", fontcolor="#202124"]; Gene\_Transcription [label="Gene Transcription", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

JAK\_Inhibitor -> JAK [label="inhibits"]; Cytokine\_Receptor -> JAK [label="activates"]; JAK -> STAT [label="phosphorylates"]; STAT -> Gene\_Transcription [label="regulates"]; Gene\_Transcription -> Inflammation; }

Caption: JAK Inhibitor signaling pathway. graph S1P\_Modulator\_Pathway { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

S1P\_Modulator [label="S1P Receptor\nModulator", fillcolor="#4285F4", fontcolor="#FFFFF"]; S1P\_Receptor [label="S1P Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Lymphocyte [label="Lymphocyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lymph\_Node [label="Lymph Node", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lymphocyte\_Egress [label="Lymphocyte Egress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflamed Tissue [label="Inflamed Gut Tissue", fillcolor="#EA4335", fontcolor="#FFFFFF"];

S1P\_Modulator -> S1P\_Receptor [label="binds & internalizes"]; S1P\_Receptor -> Lymphocyte [style=invis]; Lymphocyte -> Lymph\_Node [style=invis]; S1P\_Receptor -> Lymphocyte\_Egress [style=dashed, label="inhibits"]; Lymphocyte\_Egress -> Inflamed\_Tissue [label="leads to trafficking to"]; }

Caption: S1P Receptor Modulator mechanism.

# Preclinical Efficacy: A Comparative Look in the DSS Colitis Model

The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used preclinical model that mimics many aspects of human ulcerative colitis. The following tables summarize the available data for **KAG-308** and other colitis therapies in this model. It is important to note that direct head-to-head studies are limited, and comparisons are based on data from separate experiments.

Table 1: Effect of Colitis Therapies on Disease Activity Index (DAI) in DSS-Induced Colitis



| Therapy       | Dosage         | DAI Score (vs.<br>Vehicle/Contro<br>I)             | Animal Model                              | Reference |
|---------------|----------------|----------------------------------------------------|-------------------------------------------|-----------|
| KAG-308       | 1 mg/kg, p.o.  | Significantly inhibited increases in DAI scores    | AOM/DSS-<br>induced CAC<br>model in mice  | [1]       |
| Sulfasalazine | 10 mg/kg, p.o. | Marginal effects<br>on DAI                         | AOM/DSS-<br>induced CAC<br>model in mice  | [1]       |
| Filgotinib    | 30 mg/kg, p.o. | 67% of vehicle                                     | DSS-induced<br>colitis in C57BL/6<br>mice | [5][6]    |
| Tofacitinib   | -              | Controlled clinical scores                         | Chronic AOM/DSS- induced colitis in mice  | [8][11]   |
| Infliximab    | 10 mg/kg, i.p. | Significantly<br>attenuated colitis<br>development | AOM/DSS-<br>induced colitis in<br>mice    | [26][27]  |

Table 2: Effect of Colitis Therapies on Body Weight and Histological Score in DSS-Induced Colitis

| Therapy | Dosage | Body Weight Change (vs. Vehicle/Control) | Histological Score (vs. Vehicle/Control) | Animal Model | Reference | | :--- | :--- | :--- | :--- | | KAG-308 | 1 mg/kg, p.o. | Prominently inhibited body weight loss | Promoted histological mucosal healing | AOM/DSS-induced CAC model in mice |[1] | | Sulfasalazine | 10 mg/kg, p.o. | - | Did not promote histological mucosal healing | AOM/DSS-induced CAC model in mice |[1] | | Filgotinib | 30 mg/kg, p.o. | 37% improvement vs. vehicle | Sum of histopathology measures: 3.9 vs. 6.8 in vehicle | DSS-induced colitis in C57BL/6 mice |[5][6] | | Tofacitinib | - | Normal weight gain | Healing and tissue intactness | Chronic AOM/DSS-induced colitis in mice |[8][11] | | Infliximab |



- | Ameliorated severity of colitis | Ameliorated severity of colitis | DSS-induced colitis in C57BL/6 mice |[3][4][28] |

### Clinical Efficacy: Head-to-Head Clinical Trial Data

While direct clinical comparisons of **KAG-308** with other biologics are not yet available, head-to-head trials between other established therapies provide valuable insights into their relative efficacy.

VARSITY Trial: Vedolizumab vs. Adalimumab

The VARSITY trial was the first head-to-head study comparing two biologics with different mechanisms of action in patients with moderately to severely active ulcerative colitis.[3][5]

Table 3: Key Outcomes of the VARSITY Trial at Week 52

| Outcome                   | Vedolizumab | Adalimumab | p-value |
|---------------------------|-------------|------------|---------|
| Clinical Remission        | 31.3%       | 22.5%      | 0.006   |
| Endoscopic<br>Improvement | 39.7%       | 27.7%      | <0.001  |

These results demonstrated the superiority of vedolizumab over adalimumab in achieving both clinical remission and endoscopic improvement at one year.[4][5]

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of protocols for key assays used in the preclinical evaluation of colitis therapies.

### **DSS-Induced Colitis Model**

- Objective: To induce an acute or chronic colitis in rodents that mimics human ulcerative colitis.
- Procedure:



- Mice (commonly C57BL/6) are administered dextran sulfate sodium (DSS) in their drinking water. The concentration of DSS typically ranges from 2.5% to 5% (w/v).
- For acute models, DSS is administered for 5-7 consecutive days.
- For chronic models, multiple cycles of DSS administration are interspersed with periods of regular drinking water.
- Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
- At the end of the experiment, colonic tissue is collected for histological analysis,
   myeloperoxidase (MPO) assay, and cytokine measurements.[5][6][26][27][29]

### **Histological Scoring of Colitis**

- Objective: To quantify the microscopic inflammation and tissue damage in the colon.
- Procedure (Geboes Scoring System):
  - Colonic tissue sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E).
  - A pathologist, blinded to the treatment groups, evaluates the slides based on several criteria:
    - Grade 0: Structural (architectural) changes
    - Grade 1: Chronic inflammatory infiltrate
    - Grade 2: Lamina propria neutrophils
    - Grade 3: Neutrophils in the epithelium
    - Grade 4: Crypt destruction
    - Grade 5: Erosion or ulceration



 Each grade is further divided into subgrades to provide a more detailed assessment of inflammation severity.

### Myeloperoxidase (MPO) Assay

 Objective: To quantify neutrophil infiltration in the colonic tissue, which is a hallmark of active inflammation.

#### Procedure:

- A pre-weighed section of colonic tissue is homogenized in a buffer containing hexadecyltrimethylammonium bromide (HTAB) to extract MPO from neutrophils.
- The homogenate is centrifuged, and the supernatant is collected.
- The supernatant is added to a reaction mixture containing a substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
- MPO catalyzes a reaction that produces a colored product, and the change in absorbance is measured over time using a spectrophotometer.
- MPO activity is calculated and typically expressed as units per gram of tissue.

### **Colonic Cytokine Measurement**

 Objective: To measure the levels of pro-inflammatory and anti-inflammatory cytokines in the colonic tissue.

#### Procedure:

- A pre-weighed section of colonic tissue is homogenized in a lysis buffer containing protease inhibitors.
- The homogenate is centrifuged, and the supernatant is collected.
- Cytokine levels in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) specific for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10).



 Cytokine concentrations are normalized to the total protein concentration of the tissue homogenate.[30][31]

### Conclusion

The treatment of ulcerative colitis is undergoing a paradigm shift, with a move towards targeted therapies that offer improved efficacy and safety profiles. **KAG-308**, with its unique dual mechanism of anti-inflammation and promotion of mucosal healing, represents a promising novel oral therapy. Preclinical data in the DSS colitis model demonstrates its potential to suppress inflammation and promote tissue repair. However, a direct comparison with the current standard of care, including biologics and other small molecules, is necessary to fully elucidate its therapeutic positioning. The head-to-head clinical trial data for existing therapies underscores the importance of comparative efficacy studies in guiding treatment decisions. As the field continues to advance, a deeper understanding of the nuanced mechanisms and comparative effectiveness of these diverse therapies will be paramount in personalizing treatment and improving outcomes for patients with ulcerative colitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. KAG-308, a newly-identified EP4-selective agonist shows efficacy for treating ulcerative colitis and can bring about lower risk of colorectal carcinogenesis by oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice [publicatt.unicatt.it]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

### Validation & Comparative





- 8. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Dextran Sulfate Sodium-Induced Ulcerative Colitis on the Disposition of Tofacitinib in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent updates on the basic mechanisms and pathogenesis of inflammatory bowel diseases in experimental animal models PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filgotinib to Treat Acute Severe Refractory Ulcerative Colitis: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of upadacitinib in ulcerative colitis patients with prior tofacitinib exposure: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Etrasimod: Review of the efficacy and therapeutic prospects of a new oral therapy for the treatment of ulcerative colitis | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 19. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of Etrasimod on Symptomatic Relief in Patients With Ulcerative Colitis: An Analysis of the Phase 3 ELEVATE UC 52 and ELEVATE UC 12 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. turkjgastroenterol.org [turkjgastroenterol.org]
- 22. Efficacy and safety of the S1PR modulator etrasimod in the treatment of moderately to severely active ulcerative colitis during the induction phase: a systematic review and metaanalysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 24. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 25. Judicious Use of Ozanimod for Ulcerative Colitis and Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 26. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation | MDPI [mdpi.com]
- 28. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. tandfonline.com [tandfonline.com]
- 31. Benefit—risk assessment of golimumab in the treatment of refractory ulcerative colitis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of KAG-308 and Other Leading Colitis Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608296#head-to-head-comparison-of-kag-308-and-other-colitis-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com